molecular formula C22H20N4O2S B6561368 N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021216-68-1

N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No.: B6561368
CAS No.: 1021216-68-1
M. Wt: 404.5 g/mol
InChI Key: JVOJRUZGYLDAHO-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl-acetamide chain at position 2. The acetamide side chain is further modified with a 3-methoxyphenylmethyl group. This compound belongs to a class of molecules explored for diverse biological applications, including neuroimaging and enzyme modulation, owing to the structural versatility of the pyrazolo-pyrazine scaffold and the pharmacophoric sulfanyl-acetamide moiety .

Synthetic routes for analogous compounds often involve S-alkylation of thiol-containing intermediates with α-chloroacetamides under basic conditions, as exemplified in the synthesis of structurally related sulfanyl-acetamides .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-28-18-9-5-6-16(12-18)14-24-21(27)15-29-22-20-13-19(17-7-3-2-4-8-17)25-26(20)11-10-23-22/h2-13H,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOJRUZGYLDAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a detailed overview of its biological activity, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S and has a molecular weight of approximately 357.44 g/mol. The structural components include a methoxyphenyl group, a pyrazolo[1,5-a]pyrazinyl moiety, and a sulfanyl acetamide linkage.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Assays : Various derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 3.79 µM to 42.30 µM, indicating potent activity against these cell lines .
CompoundCell LineIC50 (µM)
Example AMCF73.79
Example BA54926
Example CHeLa7.01

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in cancer progression:

  • Topoisomerase Inhibition : Some pyrazole derivatives have been shown to inhibit topoisomerase IIa, which is crucial for DNA replication and transcription in cancer cells. For example, one derivative demonstrated 70.82% inhibition at 100 µM concentration .

3. Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have exhibited anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that certain pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Pyrazole Derivatives in Cancer Therapy

A series of studies conducted on pyrazole derivatives demonstrated their efficacy against various cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value of 12.50 µM against SF-268 (human glioma) cells, highlighting the potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another study, a related compound was tested for its anti-inflammatory properties using an animal model of arthritis. The results indicated a significant reduction in swelling and pain scores compared to control groups, supporting the hypothesis that these compounds may serve as effective anti-inflammatory agents .

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Acetamide Derivatives

Compound Name/ID Core Structure Substituents (Position) Molecular Weight Key References
Target Compound Pyrazolo[1,5-a]pyrazine 2-Ph, 4-SCH2CONH-(3-MeOPhCH2) ~434.5* -
G420-0037 () Pyrazolo[1,5-a]pyrazine 2-Ph, 4-SCH2CONH-(4-EtOPh) 404.49
DPA-714 () Pyrazolo[1,5-a]pyrimidine 3-CH2CONEt2, 4-F-PhOEt 401.43
Compound Pyrazolo[1,5-a]pyrimidine 7-SCH2CONH-(3-Cl-4-MePh) ~442.9*
Compound Pyrazolo[1,5-a]pyrazine 2-(4-ClPh), 4-SCH2CONH-(3-MeSPh) ~448.0*

*Calculated based on structural data.

Physicochemical Properties

  • Lipophilicity (log D): DPA-714 exhibits a log D of 2.44, which is critical for blood-brain barrier penetration in neuroimaging .

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